

synthesis and characterization of 2-(Ethanesulphonylamino)benzoic acid

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Compound of Interest

Compound Name: 2-(Ethanesulphonylamino)benzoic acid

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An In-depth Technical Guide to the Synthesis and Characterization of 2-(Ethanesulphonylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-(Ethanesulphonylamino)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The methodologies outlined below are based on established chemical principles and analogous reactions, providing a robust framework for its preparation and analysis.

Synthesis

The synthesis of 2-(Ethanesulphonylamino)benzoic acid is proposed via the sulfonylation of 2-aminobenzoic acid (anthranilic acid) with ethanesulfonyl chloride in the presence of a base. This reaction, a standard method for the formation of sulfonamides, is outlined below.

Experimental Protocol: Synthesis of 2-(Ethanesulphonylamino)benzoic Acid

Materials:

- 2-Aminobenzoic acid

- Ethanesulfonyl chloride
- Pyridine (or triethylamine)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask, dissolve 2-aminobenzoic acid (1.0 eq) in dichloromethane.
- Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M HCl.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography using a hexane:ethyl acetate solvent system to yield pure 2-(Ethanesulfonylamino)benzoic acid.

Synthesis Workflow Diagram



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Caption: Experimental workflow for the synthesis of 2-(Ethanesulfonylamino)benzoic acid.

Characterization

The synthesized 2-(Ethanesulfonylamino)benzoic acid can be characterized using a variety of spectroscopic techniques to confirm its structure and purity. The expected data from these analyses are summarized below.

Predicted Spectroscopic Data

The following tables present the predicted quantitative data for 2-(Ethanesulfonylamino)benzoic acid based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0	Singlet	1H	-COOH
~9.5	Singlet	1H	-SO ₂ NH-
~7.9	Doublet	1H	Ar-H
~7.6	Triplet	1H	Ar-H
~7.2	Triplet	1H	Ar-H
~7.1	Doublet	1H	Ar-H
~3.2	Quartet	2H	-SO ₂ CH ₂ CH ₃
~1.2	Triplet	3H	-SO ₂ CH ₂ CH ₃

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~169	C=O (Carboxylic Acid)
~140	Ar-C (C-NH)
~134	Ar-C
~131	Ar-C
~122	Ar-C
~120	Ar-C
~118	Ar-C (C-COOH)
~45	-SO ₂ CH ₂ CH ₃
~8	-SO ₂ CH ₂ CH ₃

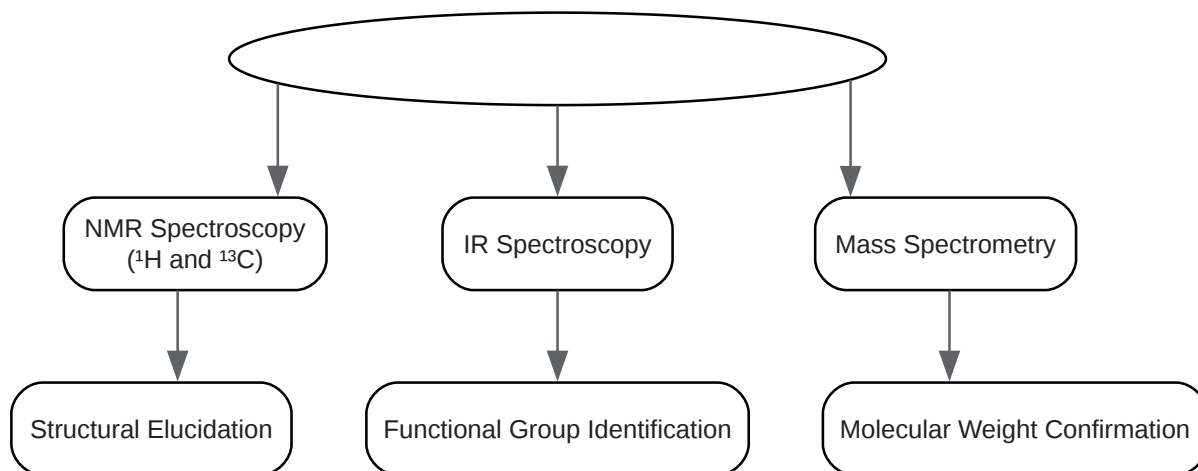
Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group
3300-2500 (broad)	O-H stretch (Carboxylic Acid)
~3250	N-H stretch (Sulfonamide)
~1700	C=O stretch (Carboxylic Acid)
~1340 and ~1160	S=O stretch (Sulfonamide)

Table 4: Predicted Mass Spectrometry Data (ESI-)

m/z	Assignment
229.04	[M-H] ⁻

Characterization Workflow Diagram



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Caption: Logical workflow for the characterization of 2-(Ethanesulfonylamino)benzoic acid.

Conclusion

This technical guide provides a detailed protocol for the synthesis of 2-(Ethanesulfonylamino)benzoic acid and a comprehensive summary of its expected characterization data. The provided workflows and data tables offer a practical resource for

researchers engaged in the synthesis and analysis of novel benzoic acid derivatives for applications in drug discovery and development. The methodologies are based on well-established chemical principles, ensuring a high probability of success for experienced synthetic chemists.

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